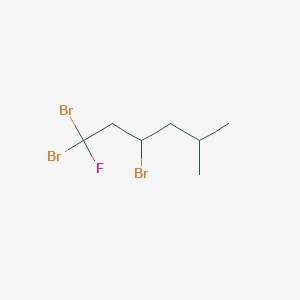

1,1,3-Tribromo-1-fluoro-5-methylhexane

Description

1,1,3-Tribromo-1-fluoro-5-methylhexane is a halogenated alkane featuring three bromine atoms, one fluorine atom, and a methyl group on a hexane backbone. Its molecular formula is C₇H₁₁Br₃F, with a molar mass of approximately 378.87 g/mol (calculated). The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of halogens and steric hindrance from substituents. However, direct experimental data on its synthesis, applications, or spectroscopic characterization is absent in the provided evidence, limiting detailed analysis.

Properties

CAS No. |

920264-96-6 |

|---|---|

Molecular Formula |

C7H12Br3F |

Molecular Weight |

354.88 g/mol |

IUPAC Name |

1,1,3-tribromo-1-fluoro-5-methylhexane |

InChI |

InChI=1S/C7H12Br3F/c1-5(2)3-6(8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |

InChI Key |

JNAQXNZFXHAEHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(F)(Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,3-tribromo-1-fluoro-5-methylhexane typically involves the halogenation of hexane derivatives. One common method is the bromination of 1-fluoro-5-methylhexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the carbon chain. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1,3-Tribromo-1-fluoro-5-methylhexane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl groups using aqueous sodium hydroxide.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can lead to the formation of 1-fluoro-5-methylhexene.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.

Scientific Research Applications

1,1,3-Tribromo-1-fluoro-5-methylhexane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into other molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound’s halogenated structure allows it to interact with biological molecules, making it useful in the design of pharmaceuticals and agrochemicals. It can be used as a building block for synthesizing bioactive compounds.

Industry: In the chemical industry, it is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-tribromo-1-fluoro-5-methylhexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane

Structural Similarities :

- Both are hexane derivatives with multiple halogen substitutions.

- Halogen positioning (e.g., 1,1,3-substitution in the target vs. 1,1,1,2,2,3-substitution in the reference compound) highlights differences in steric and electronic environments.

Key Differences :

- Halogen Types : The target compound contains bromine and fluorine, whereas the reference compound (C₇H₆F₉I, molar mass 388.01 g/mol) features fluorine and iodine .

- Substituents : The reference compound includes a trifluoromethyl group and iodine, contributing to higher molar mass and distinct reactivity (e.g., iodine’s polarizability vs. bromine’s electronegativity).

- Applications : The iodine-containing compound may serve as a precursor in fluorinated polymer synthesis, while brominated compounds like the target are often intermediates in agrochemicals or flame retardants.

Comparison with Brominated Cyclic Compounds

The tribromo-fluorene derivative (syn-6) from features a polycyclic aromatic system with bromine substitutions . Unlike the linear hexane structure of the target compound, this cyclic system exhibits planar rigidity, influencing its electronic properties (e.g., conjugation) and applications in materials science.

Fluorine’s Conformational Influence

discusses fluorinated cyclic compounds like 1,1-difluoro-cyclohexane, where fluorine’s electronegativity alters ring conformations . While the target compound is linear, fluorine’s electron-withdrawing effects likely reduce electron density at adjacent carbons, affecting reactivity toward nucleophilic substitution.

Pesticide-Related Halogenated Compounds

lists halogenated pesticides (e.g., chloramben, furilazole) , but these lack structural similarity to the target compound. Brominated alkanes are generally less common in pesticides compared to chlorinated or fluorinated aromatics.

Data Table: Hypothetical Comparison of Key Parameters

| Parameter | 1,1,3-Tribromo-1-fluoro-5-methylhexane | 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane |

|---|---|---|

| Molecular Formula | C₇H₁₁Br₃F | C₇H₆F₉I |

| Molar Mass (g/mol) | ~378.87 | 388.01 |

| Halogen Types | Br, F | F, I |

| Key Substituents | 5-methyl | Trifluoromethyl |

| Potential Applications | Agrochemical intermediates | Fluorinated polymer precursors |

Note: Data for the target compound is estimated due to lack of direct experimental references.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.